2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide
Description
Properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGCJFWXITSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells . The compound binds to the ATP-binding site of the EGFR, preventing its activation and subsequent signaling pathways that promote cell growth and division.
Comparison with Similar Compounds
Acetamide Nitrogen Substitutions
The N,N-dipropylacetamide group in the target compound contrasts with other derivatives bearing aromatic or heterocyclic substituents:
- This derivative showed moderate VEGFR2 inhibition (3.76% at 20 μM) and cytotoxicity (IC₅₀ = 5.2 μM against MDA-MB-231) .
- Compound 5l : Substituted with a 4-(4-methoxybenzyl)piperazinyl group, this derivative exhibited superior VEGFR2 inhibition (5.72% at 20 μM) and potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231), attributed to the electron-donating methoxy group and extended π-system .
- Compound 5o: Contains a simple aminopyridinyl group, resulting in reduced activity (IC₅₀ = 22.6 μM against HepG2), highlighting the importance of bulky or electron-rich substituents for potency .
Key Insight : Aliphatic substituents (e.g., dipropyl) may enhance lipophilicity and membrane permeability but could reduce target-specific interactions compared to aromatic or heterocyclic groups.
Phenyl Ring Modifications
Variations at the 6-position of the imidazo[2,1-b]thiazole scaffold significantly impact bioactivity:
- 4-Chlorophenyl substitution (e.g., 5l, 5n) : Electron-withdrawing chlorine atoms improve cytotoxicity, likely by increasing electrophilicity and binding affinity to kinase targets like VEGFR2 .
- 4-Methoxyphenyl substitution (e.g., 5h) : The methoxy group enhances solubility but reduces potency (IC₅₀ = 108–110°C melting point), suggesting a trade-off between pharmacokinetics and efficacy .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Formula | Solubility Trends |
|---|---|---|---|
| Target Compound | Not reported | C₁₉H₂₄N₃OS | Likely high in organic solvents |
| 5a | 92–94 | C₂₃H₂₄N₆O₂S | Moderate (polar aprotic) |
| 5l | 116–118 | C₃₀H₂₉ClN₆O₂S | Low (crystalline solid) |
| 5o | 216–218 | C₁₆H₁₄N₄OS (estimated) | Poor (high m.p.) |
Aliphatic N,N-dipropyl substitution likely reduces melting points and improves solubility in non-polar solvents compared to aromatic analogs .
Biological Activity
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and observed pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of imidazo[2,1-b]thiazole derivatives with dipropylacetamide. The structural framework includes a phenyl group attached to an imidazo-thiazole core, which has been shown to influence biological activity significantly.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives which were tested against acute myeloid leukemia (AML) cell lines. Among these, compounds related to the imidazo-thiazole structure demonstrated potent inhibition of FLT3 kinase, which is crucial in AML pathology. For example, one derivative showed an IC50 value of 0.002 μM against MV4-11 cells, indicating high potency in cellular assays .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazo[2,1-b]thiazole core can enhance or diminish biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring plays a crucial role in modulating the compound's efficacy against cancer cells. For instance, substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cell proliferation and survival pathways. This compound has been shown to induce apoptosis in cancer cells through various signaling cascades, including those involving FLT3 and other related pathways .
Case Studies
Several case studies have documented the effectiveness of imidazo-thiazole derivatives in treating various cancers:
- Acute Myeloid Leukemia (AML) : A study demonstrated that compounds derived from imidazo[2,1-b]thiazole effectively inhibited FLT3-dependent AML cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Breast Cancer : In vitro studies using MCF-7 breast cancer cells indicated that certain thiazole hybrids displayed comparable or superior cytotoxicity to cisplatin, suggesting their potential as alternative therapeutic agents .
In Silico Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound fits well into the active sites of key proteins such as Rab7b, which is implicated in cancer cell survival and proliferation .
Q & A
Q. What are the standard synthetic routes for 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include cyclocondensation of substituted thiazoles with carbonyl derivatives, followed by alkylation or amidation to introduce the N,N-dipropylacetamide group. Intermediates are characterized using FT-IR (to confirm functional groups like C=O and NH), NMR (¹H and ¹³C for structural elucidation), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC or elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons in the phenylimidazothiazole core) and carbon hybridization.
- FT-IR : Confirms the presence of amide C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula.
- X-ray crystallography (if crystals are obtainable): Provides definitive proof of stereochemistry and crystal packing .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
Begin with broad-spectrum antimicrobial assays (e.g., broth microdilution for MIC against Gram-positive/negative bacteria and fungi). Follow with enzyme inhibition studies (e.g., kinase or protease targets relevant to the imidazothiazole scaffold). Cytotoxicity should be assessed using MTT assays in mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s approach combines computation and experimental data to refine reaction conditions, reducing trial-and-error inefficiencies .
Q. What strategies address contradictory results in biological activity data across different studies?
- Systematic variable control : Replicate assays under standardized conditions (pH, temperature, cell lines).
- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes.
- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain variability .
Q. How does modifying substituents like the N,N-dipropyl groups affect pharmacological properties?
The N,N-dipropyl moiety enhances lipophilicity , improving blood-brain barrier penetration. However, bulkier alkyl chains may reduce solubility. Comparative studies of analogs (e.g., replacing dipropyl with diethyl or cyclic amines) can quantify impacts on logP, metabolic stability (via liver microsome assays), and target binding (surface plasmon resonance) .
Q. What in silico methods predict binding affinity and selectivity for target enzymes?
- Molecular docking (AutoDock Vina, Glide): Screens against protein databases to prioritize targets.
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD plots).
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. How to design analogs with improved metabolic stability based on structure-activity relationships (SAR)?
- Metabolic soft-spot analysis : Use LC-MS to identify vulnerable sites (e.g., oxidation of thiazole rings).
- Isosteric replacement : Substitute labile groups (e.g., replacing methyl with trifluoromethyl to block CYP450 metabolism).
- Prodrug strategies : Introduce hydrolyzable esters or amides to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
